2-(2-Fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one
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Description
2-(2-Fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H16FNO2 and its molecular weight is 237.274. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis and Receptor Antagonism
An efficient synthesis pathway for Aprepitant, an NK(1) receptor antagonist, was demonstrated, highlighting a novel crystallization-induced asymmetric transformation leading to a morpholine derivative with significant receptor antagonism properties (Brands et al., 2003).
Antimicrobial Activities
Research into antimicrobial properties has led to the synthesis of novel compounds exhibiting significant activity. For instance, novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones showed promising antimicrobial activity, demonstrating the compound's potential in combating microbial infections (Nagamani et al., 2018).
Novel Synthetic Pathways
Innovative synthetic methods for producing 4-fluoropyridines, which have wide-ranging applications in medicinal chemistry and material science, were developed. These methods include key steps such as Ireland-Claisen and aza-Cope rearrangements, showcasing the compound's versatility in organic synthesis (Wittmann et al., 2006).
Structural Characterization
Research into the crystal structure of related compounds, such as 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, has provided insights into molecular interactions and stability, contributing to our understanding of molecular design principles (Liang, 2009).
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-(1,4-oxazepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-5-2-1-4-11(12)10-13(16)15-6-3-8-17-9-7-15/h1-2,4-5H,3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFSRRDOUCTFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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